Cas no 953201-02-0 (N-(1-benzylpiperidin-4-yl)methyl-N'-(4-methoxyphenyl)methylethanediamide)

N-(1-benzylpiperidin-4-yl)methyl-N'-(4-methoxyphenyl)methylethanediamide 化学的及び物理的性質
名前と識別子
-
- N-(1-benzylpiperidin-4-yl)methyl-N'-(4-methoxyphenyl)methylethanediamide
- N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-methoxyphenyl)methyl]oxamide
- AKOS024489537
- F5016-0367
- N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide
- 953201-02-0
- N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide
- VU0629213-1
-
- インチ: 1S/C23H29N3O3/c1-29-21-9-7-18(8-10-21)15-24-22(27)23(28)25-16-19-11-13-26(14-12-19)17-20-5-3-2-4-6-20/h2-10,19H,11-17H2,1H3,(H,24,27)(H,25,28)
- InChIKey: FKJHBCVANFUGLE-UHFFFAOYSA-N
- ほほえんだ: C(NCC1CCN(CC2=CC=CC=C2)CC1)(=O)C(NCC1=CC=C(OC)C=C1)=O
計算された属性
- せいみつぶんしりょう: 395.22089180g/mol
- どういたいしつりょう: 395.22089180g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 7
- 複雑さ: 506
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3
N-(1-benzylpiperidin-4-yl)methyl-N'-(4-methoxyphenyl)methylethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5016-0367-50mg |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide |
953201-02-0 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5016-0367-10μmol |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide |
953201-02-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5016-0367-3mg |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide |
953201-02-0 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5016-0367-25mg |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide |
953201-02-0 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5016-0367-30mg |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide |
953201-02-0 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5016-0367-5mg |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide |
953201-02-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5016-0367-2mg |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide |
953201-02-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5016-0367-20μmol |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide |
953201-02-0 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5016-0367-2μmol |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide |
953201-02-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5016-0367-4mg |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide |
953201-02-0 | 4mg |
$66.0 | 2023-09-10 |
N-(1-benzylpiperidin-4-yl)methyl-N'-(4-methoxyphenyl)methylethanediamide 関連文献
-
Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
N-(1-benzylpiperidin-4-yl)methyl-N'-(4-methoxyphenyl)methylethanediamideに関する追加情報
Introduction to N-(1-benzylpiperidin-4-yl)methyl-N'-(4-methoxyphenyl)methylethanediamide (CAS No. 953201-02-0)
N-(1-benzylpiperidin-4-yl)methyl-N'-(4-methoxyphenyl)methylethanediamide (CAS No. 953201-02-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number, is a member of the piperidine class of compounds and is characterized by its unique structural features, which include a benzyl-substituted piperidine ring and a methoxyphenyl group. These structural elements contribute to its potential therapeutic applications and biological activities.
The chemical structure of N-(1-benzylpiperidin-4-yl)methyl-N'-(4-methoxyphenyl)methylethanediamide is composed of a central ethane diamide core, with one amide group attached to a 1-benzylpiperidin-4-ylmethyl moiety and the other amide group linked to a 4-methoxyphenylmethyl group. This intricate arrangement of functional groups imparts specific chemical properties that are crucial for its interactions with biological systems.
Recent studies have explored the pharmacological properties of N-(1-benzylpiperidin-4-yl)methyl-N'-(4-methoxyphenyl)methylethanediamide, revealing its potential as a modulator of various biological pathways. One notable area of research has focused on its activity as an agonist or antagonist at specific receptors, particularly those involved in the central nervous system (CNS). For instance, preliminary in vitro and in vivo studies have shown that this compound can interact with serotonin receptors, suggesting its potential use in the treatment of neuropsychiatric disorders such as depression and anxiety.
In addition to its CNS-related activities, N-(1-benzylpiperidin-4-yl)methyl-N'-(4-methoxyphenyl)methylethanediamide has also been investigated for its anti-inflammatory properties. Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators in the inflammatory response. This property makes it a promising candidate for the development of novel anti-inflammatory drugs.
The synthesis of N-(1-benzylpiperidin-4-yl)methyl-N'-(4-methoxyphenyl)methylethanediamide involves several steps, including the formation of the piperidine ring, the introduction of the benzyl substituent, and the coupling reactions to form the final diamide structure. The synthetic route is well-documented in the literature and can be optimized for large-scale production, making it feasible for industrial applications.
Pharmacokinetic studies have provided valuable insights into the absorption, distribution, metabolism, and excretion (ADME) properties of N-(1-benzylpiperidin-4-yl)methyl-N'-(4-methoxyphenyl)methylethanediamide. These studies have shown that the compound exhibits good oral bioavailability and a favorable half-life, which are important factors for drug development. Additionally, toxicological assessments have indicated that this compound has a low toxicity profile at therapeutic doses, further supporting its potential as a safe and effective therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of N-(1-benzylpiperidin-4-yl)methyl-N'-(4-methoxyphenyl)methylethanediamide in various disease models. Early results from phase I trials have been promising, with no significant adverse effects reported at tested doses. These findings have paved the way for more advanced clinical trials to explore its therapeutic potential in larger patient populations.
In conclusion, N-(1-benzylpiperidin-4-yl)methyl-N'-(4-methoxyphenyl)methylethanediamide (CAS No. 953201-02-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, this compound is poised to play a significant role in advancing medical treatments for various conditions.
953201-02-0 (N-(1-benzylpiperidin-4-yl)methyl-N'-(4-methoxyphenyl)methylethanediamide) 関連製品
- 2060522-97-4((Z)-({1-(oxolan-3-yl)methyl-1H-1,2,3-triazol-4-yl}methylidene)(pentan-3-yl)amine)
- 2009606-59-9(2,5-dimethyl-3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine)
- 618092-70-9(2-(4-chloro-phenyl)-5-p-tolyl-2h-pyrazol-3-ylamine)
- 363134-99-0(D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, 3,4-diacetate)
- 941924-91-0(2-(4-fluorophenyl)-N-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}acetamide)
- 2228543-06-2(3-fluoro-5-(prop-2-yn-1-yl)pyridine)
- 2639374-19-7(rac-(2R,4S,5S)-1-(benzyloxy)carbonyl-2,5-dimethylpiperidine-4-carboxylic acid)
- 2229070-05-5(1-2-(2,5-dimethoxypyridin-4-yl)ethylcyclopropan-1-ol)
- 130318-80-8(5-(difluoromethoxy)-2-fluoropyridine)
- 1099623-12-7(5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine)




